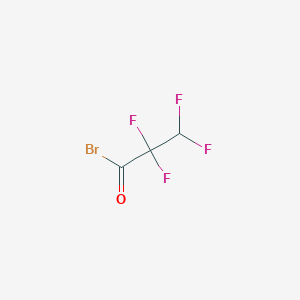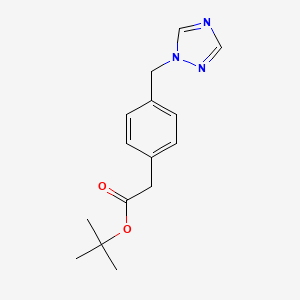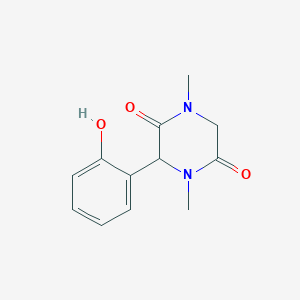
3-(2-Hydroxyphenyl)-1,4-dimethylpiperazine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Hydroxyphenyl)-1,4-dimethylpiperazine-2,5-dione is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a hydroxyphenyl group attached to a piperazine ring, which is further substituted with two methyl groups and two keto groups. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxyphenyl)-1,4-dimethylpiperazine-2,5-dione typically involves the condensation of 2-hydroxyacetophenone with 1,4-dimethylpiperazine in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Hydroxyphenyl)-1,4-dimethylpiperazine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The keto groups can be reduced to hydroxyl groups.
Substitution: The hydroxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
3-(2-Hydroxyphenyl)-1,4-dimethylpiperazine-2,5-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Hydroxyphenyl)-1,4-dimethylpiperazine-2,5-dione involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can interact with various enzymes and receptors, modulating their activity. The piperazine ring can also interact with neurotransmitter receptors, potentially affecting neurological functions. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(2-Hydroxyphenyl)-5-(2-pyridyl)-1,2,4-triazole: Another compound with a hydroxyphenyl group, but with a different heterocyclic ring.
2-(2-Hydroxyphenyl)-2,3-dihydroquinazolin-4(1H)-one: Contains a hydroxyphenyl group and a quinazolinone ring.
Uniqueness
3-(2-Hydroxyphenyl)-1,4-dimethylpiperazine-2,5-dione is unique due to the presence of both a hydroxyphenyl group and a piperazine ring with two keto groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H14N2O3 |
|---|---|
Molecular Weight |
234.25 g/mol |
IUPAC Name |
3-(2-hydroxyphenyl)-1,4-dimethylpiperazine-2,5-dione |
InChI |
InChI=1S/C12H14N2O3/c1-13-7-10(16)14(2)11(12(13)17)8-5-3-4-6-9(8)15/h3-6,11,15H,7H2,1-2H3 |
InChI Key |
OXLHZRNABRADLL-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(=O)N(C(C1=O)C2=CC=CC=C2O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


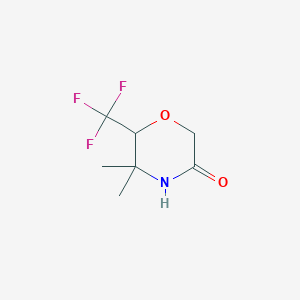
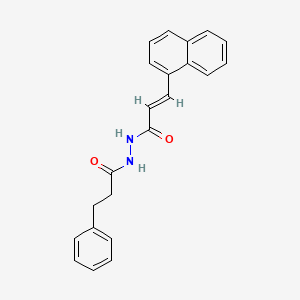
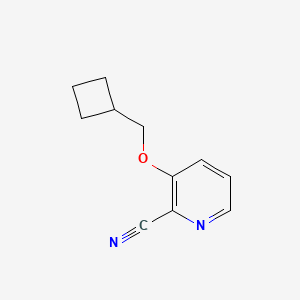

![2,2-dimethyl-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B14872594.png)
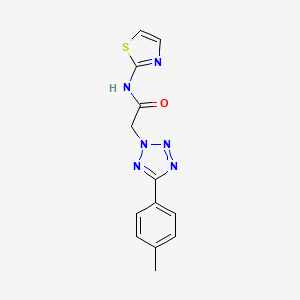



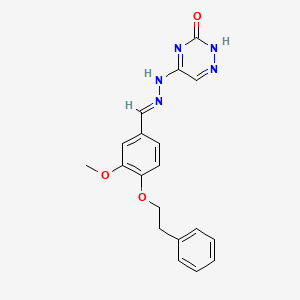

![2-({5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(1E)-1-(4-fluorophenyl)ethylidene]acetohydrazide](/img/structure/B14872634.png)
